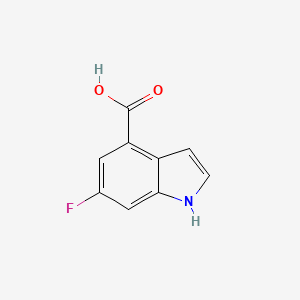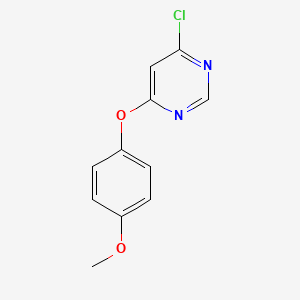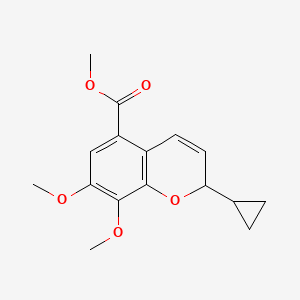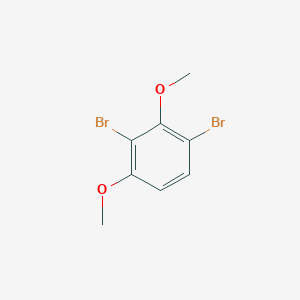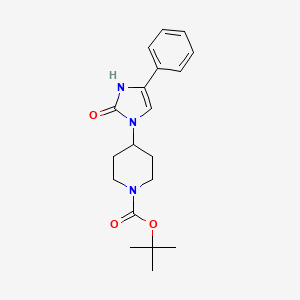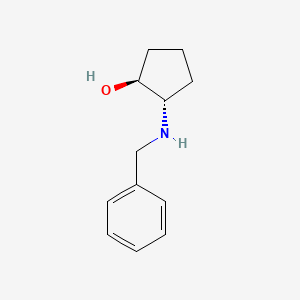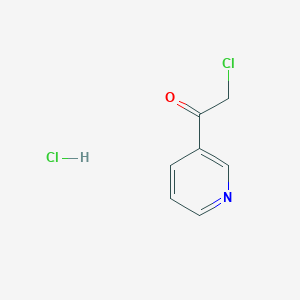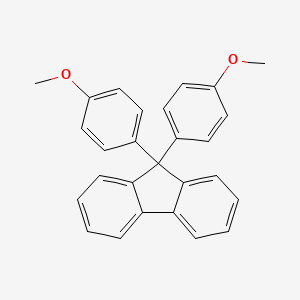
9,9-Bis(4-methoxyphenyl)-9h-fluorene
描述
“9,9-Bis(4-methoxyphenyl)-9h-fluorene” is a type of hole-transport material (HTM) that plays a crucial role in determining the photovoltaic performance and long-term stability of perovskite solar cells (PSCs). It not only efficiently facilitates hole-extraction and transfer, but also acts as a barrier to protect the perovskite from moisture and oxygen .
Synthesis Analysis
Two new easily accessible 9,9-bis(4-methoxyphenyl)-substituted fluorene-based HTMs comprising H (YT1) and methoxyphenyl-fluorene (YT3) as the terminated groups have been synthesized for use in organic–inorganic hybrid and all-inorganic PSCs .
Molecular Structure Analysis
The molecular structure of “9,9-Bis(4-methoxyphenyl)-9h-fluorene” is C27H22O2 .
Chemical Reactions Analysis
The chemical reactions involving “9,9-Bis(4-methoxyphenyl)-9h-fluorene” are crucial in the context of perovskite solar cells (PSCs). The terminated groups in HTMs show a significant effect on the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance .
Physical And Chemical Properties Analysis
The physical state of “9,9-Bis(4-methoxyphenyl)-9h-fluorene” at 20 degrees Celsius is solid. Its molecular formula is C27H22O2, and it has a molecular weight of 378.47. It appears as a white to almost white powder or crystal .
科学研究应用
1. Proton Exchange Membranes in Fuel Cells
9,9-bis(4-methoxyphenyl)-9h-fluorene derivatives have been utilized in the development of fluorene-based poly(arylene ether sulfone) copolymers. These polymers, especially SPAES copolymers, demonstrate high proton conductivity and low methanol permeability, making them suitable as polymer electrolyte membrane (PEM) materials for fuel cell applications (Wang et al., 2011).
2. Synthesis and Characterization for Resin Materials
The compound has been synthesized and characterized as a monomer for heat-resistant adhesives and other high-performance materials. This process involves the use of phenol and fluorenone with cationic ion-exchange resin as a catalyst, leading to high-purity 9,9-bis(4-hydroxyphenyl)-fluorene, a derivative of 9,9-bis(4-methoxyphenyl)-9h-fluorene (Liu et al., 2008).
3. Development of Fluorescent Probes
Novel fluorene compounds have been synthesized, exhibiting high fluorescence quantum yields, making them valuable as new fluorescent probes. These compounds show potential in various applications due to their unique photoluminescent properties (Feng et al., 2005).
4. Optical and Fluorescence Properties
9,9-bis(4-methoxyphenyl)-9h-fluorene derivatives have been synthesized to study their fluorescence properties. These compounds, such as 2,7-substituted 9-fluorenones, exhibit blue light-emitting fluorescence, which is valuable for various optical applications (Rodríguez et al., 2006).
5. Electroluminescent Materials
A study focused on fluorene-containing polyesters, highlighting their potential as electroluminescent materials due to their excellent luminescent properties, solubility, and thermal stability. This research indicates the potential use of 9,9-bis(4-methoxyphenyl)-9h-fluorene in developing new electroluminescent materials (Zhou et al., 2009).
6. Light-Emitting Applications
Derivatives of 9,9-bis(4-methoxyphenyl)-9h-fluorene have been synthesized and used in polyfluorenes for light-emitting applications. These materials display high photoluminescence efficiencies and are suitable for use in the blue spectral region of light-emitting devices (Lindgren et al., 2005).
未来方向
The future directions for “9,9-Bis(4-methoxyphenyl)-9h-fluorene” could involve its use in the development of highly efficient and stable perovskite solar cells (PSCs). The terminated groups in HTMs, such as those in “9,9-Bis(4-methoxyphenyl)-9h-fluorene”, show a significant effect on the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance. These findings could provide a useful insight for future rational design of HTMs .
属性
IUPAC Name |
9,9-bis(4-methoxyphenyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDIWLYAWBNCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472557 | |
| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-methoxyphenyl)-9h-fluorene | |
CAS RN |
117766-40-2 | |
| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

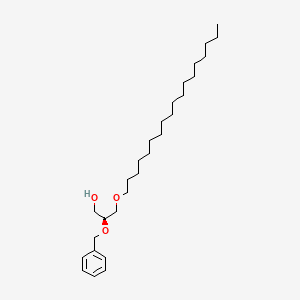
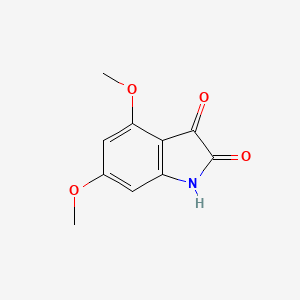
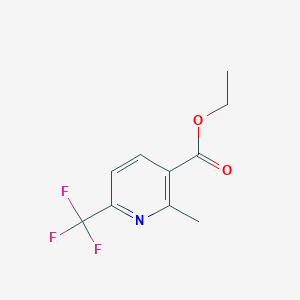
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)
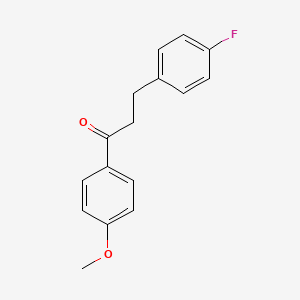
![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)
